Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate
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Overview
Description
Ethyl bicyclo[221]hept-2-yl(cyano)acetate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical studies This compound is characterized by its bicyclo[221]heptane core, which is a common motif in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethyl cyanoacetate under specific conditions. One common method is the Diels-Alder reaction, where bicyclo[2.2.1]hept-2-ene acts as a diene and ethyl cyanoacetate as a dienophile. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: The cyano and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate: This compound has a similar bicyclic structure but differs in the functional groups attached to the core.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic ring, which imparts different chemical properties
Uniqueness
Ethyl bicyclo[22Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
CAS No. |
71172-71-9 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(2-bicyclo[2.2.1]heptanyl)-2-cyanoacetate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(7-13)10-6-8-3-4-9(10)5-8/h8-11H,2-6H2,1H3 |
InChI Key |
XQMXGJZFEYPEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1CC2CCC1C2 |
Origin of Product |
United States |
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